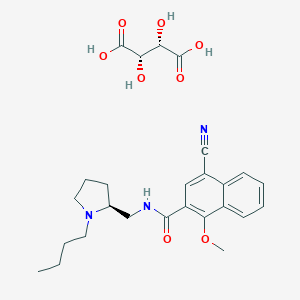
(S)-Nafadotride tartrate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (S)-Nafadotride tartrate involves the creation of (S)-Nafadotride as the active moiety, which is then combined with tartaric acid to form the tartrate salt. While specific synthesis details are not directly provided in the available literature, the compound's selective activity at dopamine D3 receptors suggests a sophisticated design to enhance specificity and efficacy.
Molecular Structure Analysis
(S)-Nafadotride tartrate's molecular structure is characterized by its ability to bind selectively to the D3 dopamine receptor with high affinity. The levoisomer of Nafadotride, which is the active form, shows an apparent Ki value of 0.3 nM at the dopamine D3 receptor, indicating strong binding affinity. The molecule's structure likely features functional groups that enable this selective interaction, although detailed structural analysis specific to the tartrate salt form is not provided in the reviewed literature.
Chemical Reactions and Properties
While specific chemical reactions involving (S)-Nafadotride tartrate are not detailed, its pharmacological profile suggests that it undergoes interactions typical of receptor-ligand binding dynamics. The compound's ability to act as a competitive antagonist at the D3 receptor site without intrinsic activity suggests a precise molecular interaction that inhibits the receptor's activation by endogenous dopamine or other agonists.
Physical Properties Analysis
The physical properties of (S)-Nafadotride tartrate, such as solubility, stability, and crystalline structure, are crucial for its application in research and potential therapeutic uses. While specific data on these properties are not available, the tartrate salt form generally improves the compound's solubility in aqueous solutions, facilitating its use in biological studies.
Chemical Properties Analysis
The chemical properties of (S)-Nafadotride tartrate, including its reactivity, pharmacokinetics, and metabolism, are foundational to understanding its function and potential as a pharmacological tool. The compound's selective antagonism at the D3 receptor suggests a specific chemical interaction mechanism, although the detailed pathways of its metabolism and elimination are not detailed in the accessible research.
- (Sautel et al., 1995)
- (Craig et al., 2015)
- (Kuballa et al., 2005)
Applications De Recherche Scientifique
In Vivo Occupancy of D2Dopamine Receptors by Nafadotride : This study by Levant and Vansell (1997) found that Nafadotride, when administered at certain doses, blocks D2 receptors, contributing to its pharmacological effects. This suggests its potential use in conditions related to D2 dopamine receptors (Levant & Vansell, 1997).
Nafadotride, a Potent Preferential Dopamine D3 Receptor Antagonist, Activates Locomotion in Rodents : Sautel et al. (1995) established Nafadotride as a highly potent, competitive, and preferential dopamine D3 receptor antagonist. It was found to increase spontaneous locomotion and climbing behavior in rodents, indicating potential applications in the study of dopamine-related behaviors (Sautel et al., 1995).
Central Effects of Nafadotride, a Dopamine D3 Receptor Antagonist, in Rats : Kuballa et al. (2005) compared Nafadotride with other dopamine receptor antagonists and found it has a different behavioral and biochemical action profile, partially similar to clozapine. This study highlights its potential for diverse applications in neuropharmacology (Kuballa et al., 2005).
Dissociable Control of Impulsivity in Rats by Dopamine D2/3 Receptors in the Nucleus Accumbens : Besson et al. (2010) investigated the role of dopamine D2/3 receptors in impulsivity using Nafadotride. They found that it modulates impulsive behavior differently in various subregions of the nucleus accumbens, suggesting its use in studying impulsivity and related disorders (Besson et al., 2010).
Nafadotride Administration Increases D1 and D1/D2 Dopamine Receptor Mediated Behaviors : Dall'olio et al. (2002) demonstrated that Nafadotride, at doses blocking D3 receptors, enhances locomotor activity and potentiates certain dopamine receptor-mediated behaviors. This indicates its utility in exploring the dynamics of dopamine receptor interactions (Dall'olio et al., 2002).
Propriétés
IUPAC Name |
N-[[(2S)-1-butylpyrrolidin-2-yl]methyl]-4-cyano-1-methoxynaphthalene-2-carboxamide;(2S,3S)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2.C4H6O6/c1-3-4-11-25-12-7-8-17(25)15-24-22(26)20-13-16(14-23)18-9-5-6-10-19(18)21(20)27-2;5-1(3(7)8)2(6)4(9)10/h5-6,9-10,13,17H,3-4,7-8,11-12,15H2,1-2H3,(H,24,26);1-2,5-6H,(H,7,8)(H,9,10)/t17-;1-,2-/m00/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPHJTZRFZTRKU-FJMPKIMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCC1CNC(=O)C2=C(C3=CC=CC=C3C(=C2)C#N)OC.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1CCC[C@H]1CNC(=O)C2=C(C3=CC=CC=C3C(=C2)C#N)OC.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582029 | |
| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--N-{[(2S)-1-butylpyrrolidin-2-yl]methyl}-4-cyano-1-methoxynaphthalene-2-carboxamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Nafadotride tartrate | |
CAS RN |
173429-65-7 | |
| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--N-{[(2S)-1-butylpyrrolidin-2-yl]methyl}-4-cyano-1-methoxynaphthalene-2-carboxamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile](/img/structure/B69254.png)
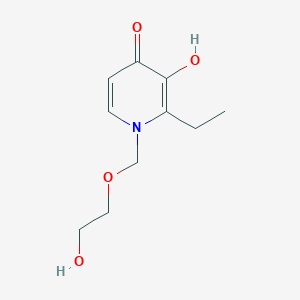
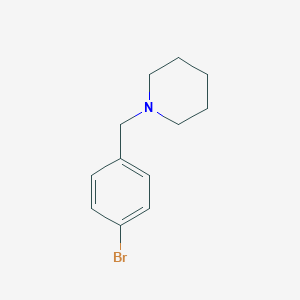

![5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one](/img/structure/B69259.png)

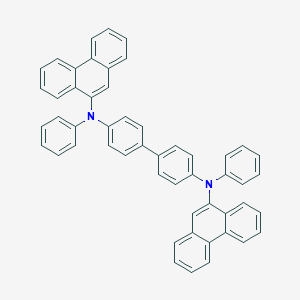
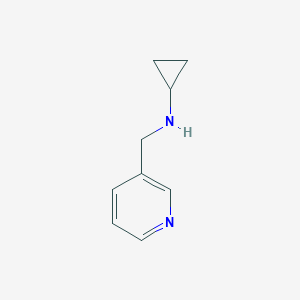
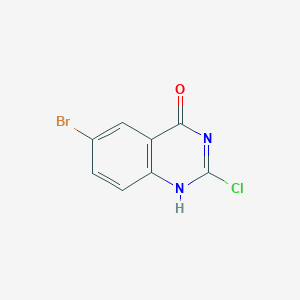
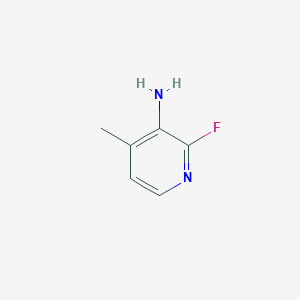
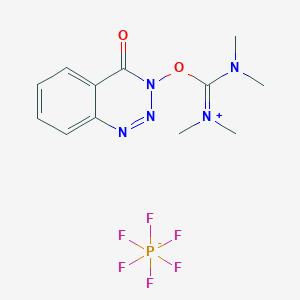

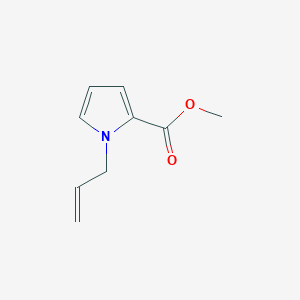
![6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B69279.png)